molecular formula C8H2N4OS2 B14509616 (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile CAS No. 64139-56-6

(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile

Cat. No.: B14509616
CAS No.: 64139-56-6
M. Wt: 234.3 g/mol
InChI Key: SFXYGTSDOFESGQ-UHFFFAOYSA-N
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Description

(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile is a complex organic compound known for its unique structure and diverse applications. This compound features a dithiolo-pyrazine core, which is a fused ring system containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile typically involves the reaction of di-(sodiomercapto)methylenemalononitrile with 2,3-dichloropyrazine 1-oxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is maintained at around 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. Large-scale reactors and precise control of reaction parameters are essential to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the pyrazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to the formation of various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound’s potential as an antifungal and antiviral agent is being explored. Its unique chemical properties allow it to interact with biological targets in ways that traditional drugs cannot.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and coatings. Its ability to form stable complexes with metals makes it valuable in the production of corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of (4-Oxo-2H-4lambda~5~-[1,3]

Properties

CAS No.

64139-56-6

Molecular Formula

C8H2N4OS2

Molecular Weight

234.3 g/mol

IUPAC Name

2-(4-oxido-[1,3]dithiolo[4,5-b]pyrazin-4-ium-2-ylidene)propanedinitrile

InChI

InChI=1S/C8H2N4OS2/c9-3-5(4-10)8-14-6-7(15-8)12(13)2-1-11-6/h1-2H

InChI Key

SFXYGTSDOFESGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C2C(=N1)SC(=C(C#N)C#N)S2)[O-]

Origin of Product

United States

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